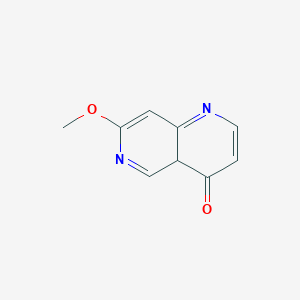
7-methoxy-4aH-1,6-naphthyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-4aH-1,6-naphthyridin-4-one is a nitrogen-containing heterocyclic compound. This compound belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, with a methoxy group attached at the 7th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4aH-1,6-naphthyridin-4-one can be achieved through various synthetic routes. One common method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids. This reaction produces monoarylated-1,6-naphthyridines in excellent yields under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction optimization techniques is crucial for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
7-methoxy-4aH-1,6-naphthyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthyridine compounds.
Substitution: Substitution reactions, particularly with arylboronic acids, result in the formation of monoarylated or diarylated naphthyridines.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids, oxidizing agents, and reducing agents. The reaction conditions often involve the use of catalysts, such as palladium, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include monoarylated-1,6-naphthyridines, diarylated-1,6-naphthyridines, and various oxidized or reduced derivatives of this compound .
Aplicaciones Científicas De Investigación
7-methoxy-4aH-1,6-naphthyridin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of diagnostic tools and industrial applications.
Mecanismo De Acción
The mechanism of action of 7-methoxy-4aH-1,6-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other cellular components. The exact molecular targets and pathways involved vary depending on the specific biological activity being investigated .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-methoxy-4aH-1,6-naphthyridin-4-one include:
- 6-methoxy-1,7-naphthyridin-4-one
- 8-methoxy-1,7-naphthyridin-6-amine
- 7-methoxy-1H-1,6-naphthyridin-4-one
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a methoxy group at the 7th position
Propiedades
Fórmula molecular |
C9H8N2O2 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
7-methoxy-4aH-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-4-7-6(5-11-9)8(12)2-3-10-7/h2-6H,1H3 |
Clave InChI |
ADYXTEYCDFIZHB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NC=CC(=O)C2C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-N-[(4-bromophenyl)methyl]-5-fluoro-6-N-phenyl-4,5-dihydropyrimidine-2,6-diamine](/img/structure/B12345196.png)
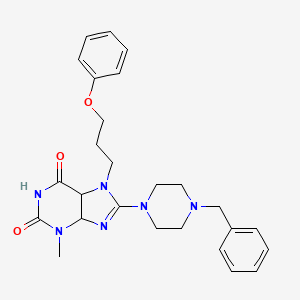
![2-(4-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}-2-methoxyphenoxy)-N-(4-chlorophenyl)acetamide](/img/structure/B12345202.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12345203.png)
![3-(3-chlorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}propanamide](/img/structure/B12345209.png)
![5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12345217.png)


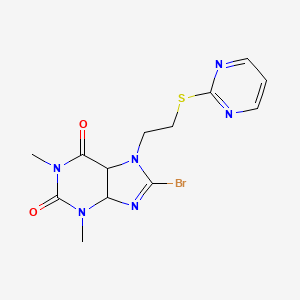
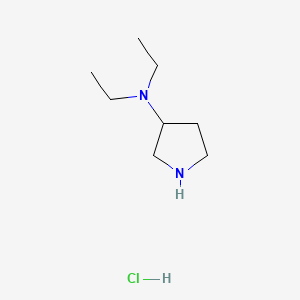
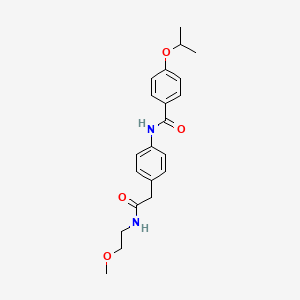

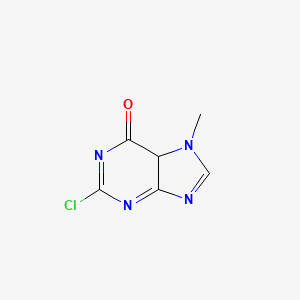
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide](/img/structure/B12345309.png)
